molecular formula C24H22N6O3S B2710276 2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 894065-24-8

2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2710276
CAS RN: 894065-24-8
M. Wt: 474.54
InChI Key: DYDBBKJNFKHUFM-UHFFFAOYSA-N
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Description

2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H22N6O3S and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications

Potential as Inhibitors

Compounds with structural features similar to the mentioned chemical, such as derivatives of triazolo[4,3-b]pyridazine, have been synthesized and evaluated for their inhibitory activity against enzymes like 15-lipoxygenase (15-LO). For instance, derivatives like 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) show significant IC50 values indicating potential as inhibitors, which could be applied in researching inflammatory pathways or diseases associated with enzyme dysregulation (Asghari et al., 2016).

Anticancer Activity

Chemical structures incorporating pyrazolo[5,1-c][1,2,4]triazines and related frameworks have shown promising results in screens against human tumor cell lines, including colon KM12 and breast MCF-7 cell lines. These findings suggest that derivatives of the mentioned compound could be valuable in designing new anticancer agents or studying cancer biology (Iwashita et al., 2008).

Antimicrobial Agents

Research into condensed and uncondensed tetrazolo[1,5-b][1,2,4]triazines, which are structurally related to the compound , indicates potential antimicrobial activity. These findings open up possibilities for the compound's application in developing new antimicrobial agents or studying microbial resistance mechanisms (Taha, 2007).

Antioxidant Properties

Investigations into pyrazoline and pyrazole derivatives, particularly those involving triazolo[4,3-b]pyridazine frameworks, have revealed significant antioxidant activities. This suggests that compounds with similar structures could serve as models for studying oxidative stress-related pathologies or for developing antioxidant therapies (Hassan, 2013).

properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3S/c31-23(29-12-10-28(11-13-29)18-4-2-1-3-5-18)15-34-24-26-25-22-9-7-19(27-30(22)24)17-6-8-20-21(14-17)33-16-32-20/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDBBKJNFKHUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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